Cas no 865-21-4 (vinblastine)

Vinblastine, also known as vinblastine, is an anticancer drug extracted from Catharanthus roseus, a plant of Apocynaceae, which interferes with protein synthesis. Its sulfate is commonly used. It is a white or quasi white crystalline powder, odorless, moisture inducing, easy to turn yellow when exposed to light or heat, and soluble in water.
this product mainly inhibits the polymerization of tubulin, hinders the formation of spindle microtubules, and stops nuclear division at metaphase. Similar to colchicine, it can cause nuclear collapse, It also acts on the cell membrane, interferes with the operation of the cell membrane to amino acids, and inhibits the synthesis of proteins; It can inhibit the synthesis of RNA by inhibiting the activity of RNA synthesis enzyme, and kill cells in G1 phase< Br > after treatment, 33% were excreted from the gallbladder, mainly metabolites, and 21% were excreted in urine in their original form< Br>
vinblastine structure
vinblastine structure
vinblastine
865-21-4
C46H58N4O9
810.974133014679
MFCD05662370
40076
3823887

vinblastine Properties

Names and Identifiers

    • vinblastine
    • VINBLASTINE SULFATE(RG)
    • [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv.
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv.
    • Rozevin
    • C46H58N4O9
    • Vinblastine-d3
    • Vinblastine-d6 Sulfate
    • vinblastine sulfuric acid salt
    • Vinblastine sulphate
    • Vinblastine,Vincaleukoblastine
    • Vincaleucoblastin
    • Vincaleucoblastine
    • Vincaleukoblastine
    • Vincoblastine
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv. (ZCI)
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv. (ZCI)
    • Vinblastine (7CI)
    • (+)-Vinblastine
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-
    • [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • Dimethyl(2β,3β,4β,5α,12β,19α)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3,4-dicarboxylate
    • MeSH ID: D014747
    • Valban
    • Vinblastin
    • VLB
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • Vinblastina (TN)
    • CHEBI:27375
    • 132142-72-4
    • Q-100868
    • AKOS015969678
    • HMS2090K05
    • NS00003095
    • AB01273959-02
    • NCGC00181127-02
    • CHEMBL22969
    • 865-21-4
    • Q282629
    • SCHEMBL17813675
    • Vinblastine (Vincaleucoblastine)
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • methyl acetoxy-ethyl-(ethyl-hydroxy-methoxycarbonyl-[?]yl)-hydroxy-methoxy-methyl-[?]carboxylate
    • Vinblastine (INN)
    • BDBM227643
    • NCGC00263548-07
    • EN300-130971
    • AB01273959-01
    • NCGC00181127-01
    • C07201
    • SCHEMBL6146
    • D08675
    • DTXSID8021430
    • NCI60_004200
    • 72401-36-6
    • VINDESINE SULFATE IMPURITY B [EP IMPURITY]
    • NSC816570
    • NCI-C04842
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • Velban
    • Vinblastinum [INN-Latin]
    • CCRIS 9002
    • VINBLASTINE [WHO-DD]
    • VINCRISTINE SULFATE IMPURITY H [EP IMPURITY]
    • NSC 47842
    • BRD-K01188359-001-02-0
    • CHEMBL159
    • NSC-816570
    • DB00570
    • HY-17418
    • Vinblastina [DCIT]
    • AS-15821
    • BSPBio_001228
    • BRD-K01188359-065-02-5
    • EINECS 212-734-0
    • (2alpha,2'beta,3alpha,5beta,19beta)-vincaleukoblastine
    • L01CA01
    • SCHEMBL3628
    • 1z2b
    • (3AR-(3AALPHA,4BETA,5BETA,5ABETA,9(3R*,5S*,7R*,9S*),10BR*,13AALPHA))-METHYL 4-(ACETYLOXY)-3A-ETHYL-9-(5-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-5-HYDROXY-9- (METHOXYCARBONYL)-2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOL-9-YL)- 3A,4,5,5A,6,11,12,13A-OCTAHYDRO-5-HYDROXY-8-METHOXY-6-METHYL-1H-INDOLIZINO (8,1-CD)CARBAZOLE-5-CARBOXYLATE
    • 1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-
    • methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • VINBLASTINE [INN]
    • UNII-5V9KLZ54CY
    • VINBLASTINE [MI]
    • BIDD:PXR0201
    • NSC 49842
    • BDBM50012278
    • (2ALPHA,2''''BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • [3H]-Vinblastine
    • CS-1336
    • VINBLASTINE [VANDF]
    • VINBLASTINE [HSDB]
    • NCGC00485975-02
    • NSC-47842
    • Vinblastinum (INN-Latin)
    • NCGC00022585-04
    • EN300-19874057
    • Vinblastinum
    • Vinblastina
    • VR-8
    • 5V9KLZ54CY
    • (2ALPHA,2'BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • DTXCID801430
    • Vinblastine [INN:BAN]
    • NDC 0002-1452-01
    • GTPL6851
    • cid_5388983
    • JXLYSJRDGCGARV-CFWMRBGOSA-N
    • Nincaluicolflastine
    • NCGC00022585-05
    • AC-24191
    • VBL
    • (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-methyl 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino(8,1-cd)carbazole-5-carboxylate
    • HSDB 3263
    • AKOS015965500
    • JXLYSJRDGCGARV-UHFFFAOYSA-N
    • CHEBI:125454
    • LSM-36946
    • CHEMBL4788494
    • BRD-A85648045-001-01-6
    • Vinrosidine
    • 15228-71-4
    • AKOS040894271
    • Neuro_000020
    • Q27216072
    • Leurosidine
    • VinblastineVincaleukoblastine; Vinblastina
    • BRD-K01188359-001-03-8
    • BRD-K01188359-065-23-1
    • 1ST15295
    • +Expand
    • MFCD05662370
    • JXLYSJRDGCGARV-CFWMRBGOSA-N
    • 1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
    • C([C@@]12C=CCN3[C@@H]1[C@]1(C4C=C([C@]5(C[C@@H]6C[C@@](C[N@](C6)CCC6C7C=CC=CC=7NC5=6)(O)CC)C(=O)OC)C(=CC=4N(C)[C@H]1[C@@]([C@@H]2OC(=O)C)(O)C(=O)OC)OC)CC3)C

Computed Properties

  • 810.42000
  • 3
  • 12
  • 10
  • 810.42
  • 59
  • 1700
  • 0
  • 8
  • 1
  • 0
  • 0
  • 1
  • 3.7
  • 154A^2
  • 811.0

Experimental Properties

  • 3.93170
  • 154.10000
  • 1.6000 (estimate)
  • 755.65°C (rough estimate)
  • 211-216°C
  • 1.03X10-27 mm Hg at 25 °C (est)
  • No data available
  • ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
  • Powder
  • 5.4, 7.4(at 25℃)
  • -32° (c=0.88, MeOH)
  • 1.1325 (rough estimate)

vinblastine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P019GDT-5mg
Vinblastine
865-21-4 90%
5mg
$69.00 2024-04-21
A2B Chem LLC
AV19953-5mg
Vinblastine
865-21-4 90%
5mg
$52.00 2024-04-19
Aaron
AR019GM5-10mg
Vinblastine
865-21-4 98%
10mg
$85.00
ChemFaces
CFN90230-20mg
Vinblastine
865-21-4 >=98%
20mg
$100
Crysdot LLC
CD31000529-25mg
Vinblastine
865-21-4 98+%
25mg
$60
DC Chemicals
DCC-002-20 mg
Vinblastine
865-21-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28
eNovation Chemicals LLC
D480574-250mg
Vinblastine
865-21-4 98%
250mg
$1390 2022-10-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0932-20mg
vinblastine
865-21-4 HPLC≥98%
20mg
¥500元 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-20mg
vinblastine
865-21-4 98%
20mg
¥823.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V25751-20mg
Vinblastine
865-21-4 ,≥98%
20mg
¥478.0 2023-09-06

vinblastine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ferric oxalate ,  Oxygen Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Hydrochloric acid ,  Sodium borohydride Solvents: 2,2,2-Trifluoroethanol ,  Water ;  30 min, 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
Reference
10'-Fluorovinblastine and 10'-Fluorovincristine: Synthesis of a Key Series of Modified Vinca Alkaloids
Gotoh, Hiroaki; et al, ACS Medicinal Chemistry Letters, 2011, 2(12), 948-952

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 min, rt
Reference
Synthesis of (+)-Vinblastine and Its Analogues
Miyazaki, Tohru; et al, Organic Letters, 2007, 9(23), 4737-4740

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Reference
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
Reference
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water
Reference
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Journal of the American Chemical Society, 2002, 124(10), 2137-2139

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Reference
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
1.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
1.3 Reagents: Oxygen ;  20 min, 0 °C
1.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water
Reference
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Sodium bicarbonate Solvents: Isopropanol
Reference
First de novo synthesis of the bisindole alkaloid vinblastine
Schneider, Christoph, Angewandte Chemie, 2002, 41(22), 4217-4219

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
2.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
Reference
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Photochemical one-pot synthesis of vinblastine and vincristine
Pennanen, S.; et al, Photochemistry and Photobiology, 1990, 51(5), 515-18

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Citric acid ,  Hydrochloric acid ,  Sodium hypochlorite ,  Hydrogen peroxide ,  Sodium borohydride Solvents: Methanol ,  Dichloromethane ,  Water ;  pH 2.2; 4.5 h, pH 2.2 → pH 8.3, -5 - 0 °C
Reference
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine
Verma, Arvind; et al, Molecules, 2007, 12(7), 1307-1315

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Maleic acid ,  Ammonium oxalate monohydrate ,  Ammonia ,  Ferric chloride hexahydrate Solvents: Water ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  30 min, rt
Reference
Study on synthesis of vinblastine from catharanthine and vindoline isolated from Cantharanthus roseus
Nguyen, Le Tuan; et al, Tap Chi Hoa Hoc, 2012, 50(2), 211-215

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 -
Reference
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
2.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
2.3 Reagents: Oxygen ;  20 min, 0 °C
2.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
2.5 Reagents: Ammonium hydroxide Solvents: Water
Reference
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

vinblastine Raw materials

vinblastine Preparation Products

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